molecular formula C11H17N B2734525 (2R)-3-Phenylpentan-2-amine CAS No. 2248219-35-2

(2R)-3-Phenylpentan-2-amine

Cat. No.: B2734525
CAS No.: 2248219-35-2
M. Wt: 163.264
InChI Key: WRGJOKNIPZFMKU-BFHBGLAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-Phenylpentan-2-amine is an organic compound with a chiral center, making it an enantiomer. This compound is part of the amine family, characterized by the presence of an amino group attached to a carbon chain. The phenyl group attached to the carbon chain adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Phenylpentan-2-amine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the desired enantiomer is crucial and can be achieved through techniques like chiral chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Phenylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

(2R)-3-Phenylpentan-2-amine has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Phenylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Phenylpentan-2-amine: The enantiomer of (2R)-3-Phenylpentan-2-amine, with similar chemical properties but different biological activities.

    Phenethylamine: A simpler amine with a phenyl group, lacking the additional carbon chain present in this compound.

    Amphetamine: A structurally related compound with stimulant properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its structure allows for specific interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-3-phenylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3/t9-,11?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGJOKNIPZFMKU-BFHBGLAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.